6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura cross-coupling.
Attachment of the Pyrazole Ring: The pyrazole ring is attached via a condensation reaction with suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and environmentally friendly procedures .
Chemical Reactions Analysis
6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and furan rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects are mediated through pathways involving enzyme inhibition and interaction with cellular receptors .
Comparison with Similar Compounds
6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Hydrazine-Coupled Pyrazoles: These derivatives are known for their potent antileishmanial and antimalarial activities.
Isoxazolo[5,4-b]pyridine Derivatives: Compounds with this core structure are widely studied for their pharmacological properties.
The uniqueness of 6-(2-FURYL)-3-METHYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-9-15-12(17(24)20-16-10(2)21-23(4)11(16)3)8-13(14-6-5-7-25-14)19-18(15)26-22-9/h5-8H,1-4H3,(H,20,24) |
InChI Key |
XTFLOZFNHINNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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